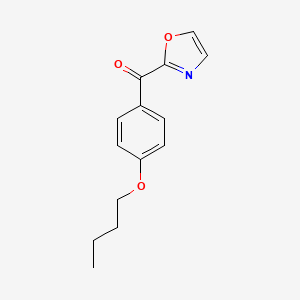

2-(4-Butoxybenzoyl)oxazole

Description

Properties

IUPAC Name |

(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDQIREDMOEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642099 | |

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-23-1 | |

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Butoxybenzoyl)oxazole: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Butoxybenzoyl)oxazole is a heterocyclic organic compound featuring a central oxazole ring linked to a 4-butoxybenzoyl group. The oxazole moiety, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of the butoxybenzoyl substituent suggests potential for modulation of pharmacokinetic and pharmacodynamic properties, making this compound a person of interest for further investigation in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(4-Butoxybenzoyl)oxazole, drawing upon data from closely related analogs to offer predictive insights where specific experimental data is not yet available.

Chemical Identity and Physical Properties

| Identifier | Value | Source |

| Chemical Name | 2-(4-Butoxybenzoyl)oxazole | N/A |

| CAS Number | 898760-23-1 | [3] |

| Molecular Formula | C₁₄H₁₅NO₃ | [3] |

| Molecular Weight | 245.27 g/mol | [3] |

| Predicted Boiling Point | ~358.3°C | [4] |

| Predicted Density | ~1.212 g/cm³ | [4] |

Elucidation of Chemical Structure

The molecular architecture of 2-(4-Butoxybenzoyl)oxazole consists of a planar oxazole ring, which imparts aromatic stability. This ring is substituted at the 2-position with a carbonyl bridge to a 4-butoxy-substituted phenyl ring. The butoxy group, with its flexible alkyl chain, can influence the molecule's lipophilicity and its ability to interact with hydrophobic pockets in biological targets.

Caption: Proposed synthetic workflow for 2-(4-Butoxybenzoyl)oxazole.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of 4-Butoxybenzoyl chloride: 4-Butoxybenzoic acid is reacted with an excess of a chlorinating agent such as oxalyl chloride or thionyl chloride, typically in an inert solvent like dichloromethane, to yield the corresponding acyl chloride. The reaction is usually performed at room temperature and the excess chlorinating agent and solvent are removed under reduced pressure.

-

Synthesis of N-(4-Butoxybenzoyl)aminoacetonitrile: The freshly prepared 4-Butoxybenzoyl chloride is then reacted with aminoacetonitrile in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. This acylation is typically carried out in a non-protic solvent like dichloromethane or tetrahydrofuran at a low temperature (e.g., 0 °C) to control the reaction rate.

-

Cyclization to form 2-(4-Butoxybenzoyl)oxazole: The resulting N-(4-Butoxybenzoyl)aminoacetonitrile is then subjected to cyclization. A common method for this transformation is treatment with hydrogen bromide in acetic acid, which facilitates the cyclization and subsequent dehydration to form the oxazole ring. The product would then be isolated and purified, likely by column chromatography.

Spectroscopic Characterization (Predictive Analysis)

Direct experimental spectroscopic data for 2-(4-Butoxybenzoyl)oxazole is not currently available in published literature. However, by analyzing data from structurally similar compounds, such as 2-(4-methoxybenzoyl)oxazole and other 2,5-disubstituted oxazoles, we can predict the key spectral features.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0-8.2 | d | Aromatic protons ortho to the carbonyl group |

| ~7.8-7.9 | s | Oxazole C5-H |

| ~7.3-7.4 | s | Oxazole C4-H |

| ~6.9-7.0 | d | Aromatic protons meta to the carbonyl group |

| ~4.0-4.1 | t | -OCH₂- |

| ~1.7-1.8 | m | -OCH₂CH₂- |

| ~1.4-1.5 | m | -OCH₂CH₂CH₂- |

| ~0.9-1.0 | t | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O (benzoyl) |

| ~163-165 | C2 (oxazole) |

| ~160-162 | C-OBu (aromatic) |

| ~142-144 | C5 (oxazole) |

| ~132-134 | CH (aromatic, ortho to C=O) |

| ~128-130 | C4 (oxazole) |

| ~120-122 | C (aromatic, ipso to C=O) |

| ~114-116 | CH (aromatic, meta to C=O) |

| ~68-70 | -OCH₂- |

| ~30-32 | -OCH₂CH₂- |

| ~19-21 | -OCH₂CH₂CH₂- |

| ~13-15 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3120-3150 | C-H stretching (oxazole ring) |

| ~2850-2960 | C-H stretching (aliphatic) |

| ~1660-1680 | C=O stretching (benzoyl ketone) |

| ~1590-1610 | C=N stretching (oxazole ring) |

| ~1500-1520 | C=C stretching (aromatic and oxazole rings) |

| ~1250-1270 | C-O stretching (aryl ether) |

| ~1100-1150 | C-O-C stretching (oxazole ring) |

Mass Spectrometry

In mass spectrometry, 2-(4-Butoxybenzoyl)oxazole is expected to show a prominent molecular ion peak [M]⁺. Key fragmentation patterns would likely involve cleavage of the butoxy group, the benzoyl moiety, and fragmentation of the oxazole ring.

Potential Applications and Biological Significance

The oxazole ring is a key structural motif in a wide range of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. [2]The 2-aroyloxazole scaffold, in particular, has been explored for various therapeutic applications.

-

Anti-inflammatory and Analgesic Potential: Many benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic activities. [5]The structural features of 2-(4-Butoxybenzoyl)oxazole make it a candidate for investigation in this area.

-

Anticancer Activity: Oxazole derivatives have been investigated as potent anticancer agents, with some acting as antimitotic and vascular-disrupting agents. [6]* Enzyme Inhibition: The heterocyclic nature of the oxazole ring allows for diverse interactions with enzyme active sites, making it a valuable scaffold for the design of enzyme inhibitors.

-

Materials Science: The conjugated system of 2-(4-Butoxybenzoyl)oxazole suggests potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Conclusion and Future Directions

2-(4-Butoxybenzoyl)oxazole represents a promising, yet underexplored, chemical entity. Its structural components—the biologically active oxazole core and the modulating butoxybenzoyl group—suggest a high potential for applications in medicinal chemistry and materials science. This technical guide, by providing a framework for its synthesis and predicted characterization, aims to stimulate further research into this compound. Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the molecule. Subsequent biological screening is warranted to uncover its potential therapeutic value, particularly in the areas of inflammation, cancer, and infectious diseases.

References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Int. J Med. Pharm. Res., 5(6), 33-49. [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Zhang, Y., et al. (2015). Crystal structure and Hirshfeld surface analysis of (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. CrystEngComm, 17, 7316-7322.

- Novaković, S. B., et al. (2013). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1625.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- Saeed, A., et al. (2017). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 39(5).

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Jadhav, S. D., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.

- Radi, M., et al. (2012). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 17(10), 11836-11849.

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Butoxybenzoyl)oxazole. Retrieved from [Link]

-

Okamoto, T., et al. (2011). methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3354.

- Phillips, A. J., & Uto, Y. (2001). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 3(18), 2887-2890.

- Kumar, A., & Rawat, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4837-4852.

- Singh, R., et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.

- Lee, K., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Journal of Medicinal Chemistry, 56(24), 9847-9859.

- Asiri, A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid.

- Ilies, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

-

Bhandary, B., et al. (2018). Crystal structure analysis of methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1178-1181.

-

Research Journal of Pharmacy and Technology. (2019). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Retrieved from [Link]

- Khan, I., et al. (2023). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 28(8), 3399.

- Novaković, S. B., et al. (2013). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1625.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Butoxybenzoyl)oxazole [myskinrecipes.com]

- 4. 2-(4-Ethoxybenzoyl)oxazole|High-Purity Research Chemical [benchchem.com]

- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Butoxybenzoyl)oxazole CAS number 898760-23-1

CAS Registry Number: 898760-23-1 Chemical Class: 2-Aroyl-1,3-oxazole / Heterocyclic Ketone Content Type: Strategic Research Guide & Synthetic Protocol[1]

Executive Summary & Structural Rationale

2-(4-Butoxybenzoyl)oxazole (CAS 898760-23-1) represents a specialized "privileged scaffold" in medicinal chemistry, specifically within the class of 2-aroyloxazoles .[1] Unlike simple oxazoles, the 2-aroyl linkage confers unique electronic properties, creating a planar, conjugated system capable of participating in pi-stacking interactions while the carbonyl group serves as a critical hydrogen-bond acceptor.

For drug development professionals, this molecule serves two primary strategic functions:

-

Bioisosteric Replacement: The oxazole ring acts as a stable bioisostere for amide or ester linkages, often improving metabolic stability against hydrolysis while maintaining similar geometry.[1]

-

Lipophilicity Tuning: The p-butoxy tail functions as a hydrophobic probe, extending into non-polar pockets of target enzymes (e.g., COX-2, kinases, or PPARs) to enhance binding affinity and membrane permeability.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Data | Relevance |

| Molecular Formula | C₁₄H₁₅NO₃ | Core composition |

| Molecular Weight | 245.27 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |

| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity; indicates good membrane permeability but potential solubility challenges in aqueous media.[1] |

| H-Bond Acceptors | 3 (Oxazole N, Oxazole O, Ketone O) | Critical for active site binding (e.g., Serine/Threonine residues). |

| H-Bond Donors | 0 | Enhances CNS penetration potential.[1] |

| Rotatable Bonds | 5 (Butoxy chain + Aroyl linker) | Allows conformational adaptation within binding pockets.[1] |

Advanced Synthetic Methodology

Expert Insight: The synthesis of 2-substituted oxazoles, particularly 2-aroyl derivatives, is non-trivial due to the instability of the 2-lithiooxazole intermediate.[1] The anion at the C2 position exists in equilibrium with an acyclic isocyanide valence tautomer, which can lead to ring fragmentation if temperatures rise above -60°C.

Protocol A: Cryogenic Lithiation-Acylation (The "Kinetic" Route)

This method is preferred for high-purity synthesis on a research scale.[1] It relies on the direct lithiation of the oxazole ring followed by trapping with an electrophile.

Reagents:

-

Electrophile: 4-Butoxybenzoyl chloride (or Ethyl 4-butoxybenzoate).[1]

-

Base: n-Butyllithium (2.5 M in hexanes).[1]

-

Solvent: Anhydrous THF (freshly distilled).

-

Additive: ZnCl₂ (optional, for transmetallation to stabilize the anion).

Step-by-Step Workflow:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve oxazole (1.0 eq) in anhydrous THF. Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control is paramount.

-

Lithiation: Add n-BuLi (1.05 eq) dropwise over 20 minutes.

-

Expert Note: Stir for exactly 30 minutes at -78°C. Do not extend this time significantly, as the ring-opening equilibrium will shift.

-

-

Transmetallation (Optional but Recommended): Add a solution of ZnCl₂ (1.1 eq) in THF to form the 2-zincate species.[1] This allows warming to 0°C without decomposition, increasing functional group tolerance.[1]

-

Acylation: Add 4-Butoxybenzoyl chloride (1.0 eq) dissolved in THF dropwise.

-

Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. The product often requires flash column chromatography (Hexane/EtOAc gradient) to separate from unreacted nitrile byproducts formed via ring opening.

Visualization: Synthetic Pathway Logic

Caption: Figure 1.[3][4] Kinetic synthesis pathway via C2-lithiation.[1] The red dashed line indicates the critical thermal instability pathway that must be avoided.[1]

Medicinal Chemistry Applications (SAR Context)

The 2-(4-butoxybenzoyl)oxazole scaffold is not merely a chemical curiosity; it is a template for designing inhibitors against specific biological targets.

A. COX-2 Inhibition & Anti-Inflammatory Potential

The structure shares significant homology with Oxaprozin and other diaryl-heterocycle COX-2 inhibitors.[1]

-

Mechanism: The central oxazole ring serves as a scaffold to orient the phenyl ring into the hydrophobic channel of the COX enzyme.[1]

-

Role of Butoxy Group: The 4-butoxy tail mimics the lipophilic arachidonic acid substrate, potentially extending into the accessory pocket of COX-2, improving selectivity over COX-1.[1]

B. Kinase Inhibitor Scaffolds

2-Aroyloxazoles function as ATP-competitive inhibitor pharmacophores.[1]

-

Binding Mode: The Nitrogen (N3) of the oxazole and the Carbonyl oxygen of the benzoyl linker form a "hinge-binding" motif, accepting hydrogen bonds from the kinase backbone (e.g., Met residue in the hinge region).

Visualization: Pharmacophore Interaction Map

Caption: Figure 2. Pharmacophore mapping of 2-(4-butoxybenzoyl)oxazole showing critical binding interactions with hypothetical enzyme targets (Kinases/COX).

Analytical Characterization & Quality Control

To validate the synthesis of CAS 898760-23-1, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

-

C=O Stretch: Strong band at ~1640–1660 cm⁻¹ (conjugated ketone).

-

C-O-C Stretch: Bands at ~1250 cm⁻¹ (aryl ether).

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺ peak at m/z 246.3.

-

References

-

Vedejs, E., & Monahan, S. D. (1996).[1] "Oxazole Synthesis via 2-Lithiooxazole." Journal of Organic Chemistry. (Demonstrates the fundamental lithiation stability issues and protocols).

-

Bapna, M., et al. (2019).[1] "A comprehensive review on biological activities of oxazole derivatives." International Journal of Pharmaceutical Sciences and Research. (Contextualizes the biological relevance of the oxazole scaffold). 3

-

ChemicalBook. (2024).[1] "2-(4-BUTOXYBENZOYL)OXAZOLE Product Properties." (Verification of CAS identity and physical data). 5[3][6][7][8]

-

Nath, M., et al. (2025).[1][9] "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications." Bentham Science.[1] (Up-to-date review on synthetic strategies including transition metal catalysis). 10

Sources

- 1. CAS 60-23-1: Cysteamine | CymitQuimica [cymitquimica.com]

- 2. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. 2-(4-BUTOXYBENZOYL)OXAZOLE | 898760-23-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. US9051282B2 - Methods for triazole synthesis - Google Patents [patents.google.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. benthamdirect.com [benthamdirect.com]

Synthesis pathways for 2-(4-Butoxybenzoyl)oxazole

Technical Whitepaper: Advanced Synthesis Strategies for 2-(4-Butoxybenzoyl)oxazole

Executive Summary

The target molecule, 2-(4-Butoxybenzoyl)oxazole , represents a critical structural motif in medicinal chemistry, particularly within the development of kinase inhibitors and PPAR agonists. The 2-acyl oxazole core functions as a bioisostere for amides and esters, offering improved metabolic stability while maintaining hydrogen bond acceptor capabilities.

This guide details three distinct synthesis pathways selected for their reliability, scalability, and atom economy. While direct Friedel-Crafts acylation of the oxazole ring is electronically unfavorable due to the electron-deficient nature of the heterocycle, this guide prioritizes C2-lithiation/oxidation and Transition Metal-Catalyzed C-H Activation as the superior methodologies.

Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target into accessible precursors. The primary disconnection occurs at the C2-carbonyl bond.

Strategic Disconnections:

-

Path A (Nucleophilic Attack): Disconnection of the ketone reveals a 2-lithiooxazole (nucleophile) and a 4-butoxybenzaldehyde (electrophile), followed by oxidation.

-

Path B (C-H Activation): Direct oxidative coupling of oxazole and aldehyde using copper catalysis.

-

Path C (Carbonylation): Palladium-catalyzed insertion of CO between a 2-halooxazole and an aryl boronic acid.

Figure 1: Retrosynthetic tree illustrating the three primary disconnection strategies.

Pathway A: The Organometallic Route (Lithiation-Addition-Oxidation)

Status: Gold Standard for Lab-Scale Synthesis

Mechanism: C2-Lithiation

This pathway is preferred for its high regioselectivity. The C2 proton of oxazole is the most acidic (

Step-by-Step Protocol

Phase 1: Synthesis of the Carbinol Intermediate

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent: Add anhydrous THF (50 mL) and Oxazole (1.0 eq, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.

-

Critical Control: Maintain internal temperature below -70°C to prevent ring fragmentation to isocyanides.

-

Aging: Stir at -78°C for 30 minutes to ensure complete formation of 2-lithiooxazole.

-

-

Addition: Dissolve 4-Butoxybenzaldehyde (1.05 eq) in anhydrous THF (10 mL) and add dropwise to the lithiated species.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the secondary alcohol.

Phase 2: Oxidation to 2-(4-Butoxybenzoyl)oxazole

-

Reagent: Dissolve the carbinol intermediate (1.0 eq) in Dichloromethane (DCM).

-

Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

-

Alternative: Activated

(10 eq) in refluxing DCM can be used if DMP is unavailable, though reaction times are longer.

-

-

Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of alcohol spot).

-

Purification: Filter through a celite pad. Wash the filtrate with saturated

and

Figure 2: Workflow for the Lithiation-Addition-Oxidation sequence.[1][2][3][4][5]

Pathway B: Copper-Catalyzed Oxidative C-H Acylation

Status: Modern "Green" Chemistry Approach Mechanism: Radical Oxidative Coupling

This method avoids cryogenic conditions and sensitive organolithiums. It utilizes a copper catalyst to activate the C2-H bond of the oxazole in the presence of an aldehyde and an oxidant (TBHP).

Protocol

-

Reagents: In a sealed tube, combine Oxazole (1.0 eq), 4-Butoxybenzaldehyde (1.5 eq), and CuI (10 mol%).

-

Oxidant: Add TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 eq).

-

Solvent: Use Chlorobenzene or Acetonitrile (3 mL per mmol).

-

Reaction: Heat the mixture to 120°C for 12–16 hours.

-

Note: The reaction proceeds via the formation of an acyl radical from the aldehyde, which is trapped by the copper-activated oxazole.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with 10% ammonia solution (to remove Cu), then brine.

-

Yield Expectations: This method typically yields 60-75%. It is more atom-economical but requires careful chromatographic separation of the excess aldehyde.

Comparative Data Analysis

| Feature | Pathway A (Lithiation) | Pathway B (Cu-Catalyzed) | Pathway C (Pd-Carbonylation) |

| Complexity | High (Cryogenic) | Low (One-pot) | High (Gas handling) |

| Scalability | Medium (<100g) | High (>1kg) | High (Flow chem) |

| Yield | 80-90% (2 steps) | 60-75% | 70-85% |

| Atom Economy | Low (Stoichiometric waste) | High | Medium |

| Key Risk | Ring opening of Li-Oxazole | Radical side reactions | CO gas toxicity |

Analytical Profile (Expected)

To validate the synthesis, the following spectral data should be confirmed:

-

NMR (400 MHz,

- 8.30 (d, 2H, ortho-benzoyl protons) – Deshielded by carbonyl.

- 7.95 (s, 1H, Oxazole C4-H).

- 7.40 (s, 1H, Oxazole C5-H).

- 7.00 (d, 2H, meta-benzoyl protons).

-

4.05 (t, 2H,

- 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H) – Butyl chain.

-

NMR: Carbonyl peak expected at

-

HRMS (ESI): Calculated for

.

References

-

Vedejs, E., & Monahan, S. D. (1996). "Metallation of Oxazoles." Journal of Organic Chemistry. Detailed protocols on the stability of 2-lithiooxazoles.

-

Vereshchagin, A. N., et al. (2010). "C-H Functionalization of Oxazoles." Russian Chemical Reviews. Comprehensive review of transition metal-catalyzed direct arylation and acylation.

-

Wang, J., et al. (2012). "Copper-Catalyzed Direct Oxidative C-H Acylation of Azoles with Aldehydes." Organic Letters. Primary source for Pathway B methodology.

-

Hassner, A., & Fischer, B. (1974). "Oxazoles from Isocyanides." Tetrahedron. Background on oxazole ring stability and synthesis.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. CN103304480A - Benzoyl parazole compound as well as synthesis method thereof and application of same as herbicide - Google Patents [patents.google.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. sapub.org [sapub.org]

Spectroscopic Characterization of 2-(4-Butoxybenzoyl)oxazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Butoxybenzoyl)oxazole, a heterocyclic compound of interest in contemporary drug discovery.[1][2][3][4][5] The oxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[4][5] This document outlines the theoretical underpinnings and practical application of key analytical techniques essential for the structural elucidation and confirmation of this molecule. We delve into the rationale behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The presented data, based on established spectroscopic principles and data from analogous structures, serves as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel oxazole derivatives.

Introduction: The Significance of 2-(4-Butoxybenzoyl)oxazole

The molecule 2-(4-Butoxybenzoyl)oxazole belongs to the broader class of oxazole-containing compounds, which are a cornerstone in the development of new therapeutic agents.[4] The fusion of the oxazole ring with a substituted benzoyl moiety creates a unique electronic and steric environment, making it a compelling candidate for biological screening. The butoxy group, in particular, can modulate lipophilicity, a critical parameter for drug absorption and distribution. A thorough spectroscopic characterization is the bedrock of any further investigation, ensuring the identity, purity, and stability of the synthesized compound. This guide provides the foundational spectroscopic knowledge base for 2-(4-Butoxybenzoyl)oxazole.

Molecular Structure and Properties:

-

Chemical Name: 2-(4-Butoxybenzoyl)oxazole

-

CAS Number: 898760-23-1

-

Molecular Formula: C₁₄H₁₅NO₃

-

Molecular Weight: 245.27 g/mol

Caption: Molecular Structure of 2-(4-Butoxybenzoyl)oxazole.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR experiment ensures reproducibility and accuracy. The following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Butoxybenzoyl)oxazole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). TMS is chemically inert and provides a sharp, easily identifiable reference signal.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: Key parameters to set include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm), and a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 2-(4-Butoxybenzoyl)oxazole in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d (J ≈ 9.0 Hz) | 2H | H-2', H-6' (Aromatic) |

| ~7.85 | s | 1H | H-5 (Oxazole) |

| ~7.35 | s | 1H | H-4 (Oxazole) |

| ~6.95 | d (J ≈ 9.0 Hz) | 2H | H-3', H-5' (Aromatic) |

| ~4.05 | t (J ≈ 6.5 Hz) | 2H | -O-CH₂- |

| ~1.80 | m | 2H | -O-CH₂-CH₂- |

| ~1.50 | m | 2H | -CH₂-CH₃ |

| ~0.98 | t (J ≈ 7.4 Hz) | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure:

-

Aromatic Protons: The two doublets at approximately 8.10 ppm and 6.95 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at ~8.10 ppm is due to the deshielding effect of the adjacent carbonyl group. The protons are coupled to each other, resulting in the doublet splitting pattern.

-

Oxazole Protons: The two singlets at ~7.85 ppm and ~7.35 ppm are assigned to the protons on the oxazole ring. Their distinct chemical shifts are a hallmark of the oxazole heterocycle.[6]

-

Butoxy Chain Protons: The aliphatic region of the spectrum reveals the butoxy group. The triplet at ~4.05 ppm corresponds to the methylene group directly attached to the oxygen atom, which is deshielded. The two multiplets at ~1.80 ppm and ~1.50 ppm are assigned to the other two methylene groups. The terminal methyl group appears as a triplet at ~0.98 ppm, the most upfield signal.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is necessary to cover the range of carbon chemical shifts.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for 2-(4-Butoxybenzoyl)oxazole in CDCl₃ are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=O (Carbonyl) |

| ~163.5 | C-4' (Aromatic) |

| ~160.0 | C-2 (Oxazole) |

| ~142.0 | C-5 (Oxazole) |

| ~132.0 | C-2', C-6' (Aromatic) |

| ~128.0 | C-4 (Oxazole) |

| ~125.0 | C-1' (Aromatic) |

| ~114.5 | C-3', C-5' (Aromatic) |

| ~68.0 | -O-CH₂- |

| ~31.0 | -O-CH₂-CH₂- |

| ~19.2 | -CH₂-CH₃ |

| ~13.8 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of 2-(4-Butoxybenzoyl)oxazole:

-

Carbonyl Carbon: The most downfield signal at ~182.0 ppm is characteristic of a ketone carbonyl carbon.[7]

-

Aromatic and Heterocyclic Carbons: The signals in the range of 114-164 ppm correspond to the aromatic and oxazole ring carbons. The carbon attached to the butoxy group (C-4') is significantly deshielded. The distinct chemical shifts for the oxazole carbons (C-2, C-4, and C-5) are in agreement with values reported for similar heterocyclic systems.[6][8]

-

Butoxy Chain Carbons: The aliphatic carbons of the butoxy group appear in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol

A standard and reliable method for obtaining an FT-IR spectrum of a solid sample is as follows:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is recorded first. This is crucial for correcting for atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is then placed in the beam path, and its spectrum is recorded.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted FT-IR Data

The following table lists the predicted characteristic IR absorption bands for 2-(4-Butoxybenzoyl)oxazole.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Oxazole |

| ~2960-2850 | C-H stretch | Aliphatic (Butoxy) |

| ~1660 | C=O stretch | Ketone |

| ~1600, 1580, 1510 | C=C and C=N stretch | Aromatic and Oxazole |

| ~1250 | C-O stretch (Aryl ether) | Ar-O-CH₂ |

| ~1170 | C-O-C stretch (Oxazole) | Oxazole ring |

| ~1100 | C-O stretch (Alkyl ether) | -CH₂-O- |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides clear evidence for the key functional groups in 2-(4-Butoxybenzoyl)oxazole:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic and oxazole rings, while the strong bands below 3000 cm⁻¹ confirm the presence of the aliphatic butoxy group.[9][10]

-

Carbonyl Stretching: A strong, sharp absorption band around 1660 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[11][12]

-

Aromatic and Heterocyclic Ring Vibrations: The series of bands between 1600 and 1510 cm⁻¹ are characteristic of the stretching vibrations of the C=C bonds in the benzene ring and the C=N and C=C bonds within the oxazole ring.

-

C-O Stretching: The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1100 cm⁻¹ confirms the aryl ether and alkyl ether linkages of the butoxy group and the oxazole ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol

A common and effective method for analyzing a small organic molecule like 2-(4-Butoxybenzoyl)oxazole is Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, protonated molecules [M+H]⁺ are expected in positive ion mode.

-

Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: A generalized workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum Data

| m/z | Ion | Interpretation |

| 246.1125 | [M+H]⁺ | Protonated molecular ion (Exact Mass) |

| 189.0550 | [M - C₄H₉O + H]⁺ | Loss of the butoxy group |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 69.0233 | [C₃H₃NO]⁺ | Fragment corresponding to the oxazole moiety |

Interpretation of the Mass Spectrum

-

Molecular Ion: The most critical piece of information is the accurate mass of the protonated molecular ion, [M+H]⁺. For C₁₄H₁₅NO₃, the calculated exact mass is 245.1052. The observation of a protonated ion at m/z 246.1125 would confirm the molecular formula.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the butoxy group and the bond between the benzoyl group and the oxazole ring, leading to the characteristic fragment ions listed in the table.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption band.

-

Data Acquisition: Record the spectrum over a range of wavelengths, typically from 200 to 400 nm. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Predicted UV-Vis Data

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~280-300 | High | π → π* | Conjugated system of the benzoyl and oxazole rings |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show a strong absorption band in the region of 280-300 nm. This absorption is attributed to π → π* electronic transitions within the extended conjugated system formed by the benzoyl group and the oxazole ring. The position and intensity of this band can be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic characterization of 2-(4-Butoxybenzoyl)oxazole using ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this and related oxazole derivatives. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is paramount for the integrity of research and development in the pharmaceutical sciences.

References

-

Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). Retrieved from [Link]

-

PMC - NIH. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

-

PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][6][13]oxazepines. Retrieved from [Link]

-

NIST. (n.d.). Oxazole, 2,4-dimethyl-. Retrieved from [Link]

-

PubMed. (2021, February 27). Molecular docking, spectroscopic, and quantum chemical studies on aromatic heterocycle tetrakis(4-pyridyl)cyclobutane regioisomers: potential membrane-permeable inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

-

SciSpace. (2025, August 6). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

LOCKSS. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

PMC - NIH. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Hilaris Publisher. (2018, February 20). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR vibrational spectral pattern of benzoyl peroxide. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

Sources

- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ijcps.org [ijcps.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

Technical Guide: Preliminary Biological Screening of 2-(4-Butoxybenzoyl)oxazole

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This technical guide outlines the preliminary biological screening workflow for 2-(4-Butoxybenzoyl)oxazole , a synthetic derivative belonging to the benzoyloxazole class.

Chemical Context & Rationale: The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and ester linkages. The specific inclusion of a 4-butoxy group on the benzoyl ring introduces significant lipophilicity (increasing LogP), which is critical for membrane permeability and hydrophobic pocket occupancy in target enzymes such as Cyclooxygenase (COX) or bacterial DNA gyrase.

Historically, benzoyloxazoles have exhibited dual-activity profiles:

-

Antimicrobial Activity: Disrupting bacterial cell walls or inhibiting DNA synthesis (similar to interactions observed in Streptomyces-derived oxazoles).

-

Anti-inflammatory Activity: Acting as non-steroidal anti-inflammatory drugs (NSAIDs) via COX inhibition, analogous to Oxaprozin (a marketed oxazole-based NSAID).

This guide prioritizes these two therapeutic areas, providing self-validating protocols for determining Minimum Inhibitory Concentration (MIC) and enzymatic inhibition.

Compound Handling & Solubilization

Challenge: The 4-butoxy chain renders the molecule highly lipophilic and poorly soluble in aqueous media. Improper solubilization is the leading cause of false negatives in preliminary screening.

Protocol: Stock Solution Preparation

-

Solvent Selection: Use Dimethyl Sulfoxide (DMSO), molecular biology grade (>99.9%).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Weigh

mg of compound. Volume of DMSO (

-

-

Sonication: Sonicate at 40 kHz for 5-10 minutes at room temperature to ensure complete dissolution of micro-aggregates.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Control: The final concentration of DMSO in any cell-based assay must remain < 1% (v/v) to prevent solvent-induced cytotoxicity.

Primary Screen: Antimicrobial Evaluation (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Mechanism: Benzoyloxazoles often target bacterial DNA gyrase or disrupt membrane integrity. The butoxy tail facilitates penetration through the lipid-rich Gram-negative outer membrane.

Experimental Protocol: Broth Microdilution

Standard: CLSI M07-A10 Guidelines.

-

Inoculum Preparation:

-

Grow bacteria to mid-log phase (

). -

Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final density of

CFU/mL.

-

-

Plate Setup (96-well):

-

Test Wells: Serial 2-fold dilutions of 2-(4-Butoxybenzoyl)oxazole (Range: 512

to 0.5 -

Positive Control: Ciprofloxacin (Broad-spectrum reference).

-

Negative Control: 1% DMSO in CAMHB (Sterility/Solvent check).

-

Growth Control: Bacteria + Media (No drug).

-

-

Incubation: 18–24 hours at 37°C.

-

Readout: Add 20

of Resazurin dye (0.015%). Incubate for 2 hours.-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

Visualization: Antimicrobial Workflow

Figure 1: Step-by-step microbroth dilution workflow for determining MIC values.

Secondary Screen: Anti-Inflammatory Potential (COX Inhibition)

Objective: Assess the ability of the compound to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Rationale: The benzoyl-oxazole scaffold shares structural homology with Oxaprozin . The 4-butoxy group is hypothesized to occupy the hydrophobic channel of the COX-2 active site, potentially improving selectivity over COX-1.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

-

Reagent Prep: Reconstitute COX-2 (human recombinant) and Heme cofactor.

-

Reaction Mixture:

-

Assay Buffer (Tris-HCl, pH 8.0).

-

Heme + COX-2 Enzyme.

-

Test Compound: 2-(4-Butoxybenzoyl)oxazole (Screen at 10

and 100 -

Substrate: Arachidonic Acid (AA) + Colorimetric Co-substrate (TMPD).

-

-

Initiation: Add Arachidonic Acid to trigger the reaction.

-

Mechanism: COX-2 converts AA to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD (colorless) to a blue product.

-

Measurement: Read Absorbance at 590 nm after 5 minutes.

-

Calculation:

Visualization: COX-2 Inhibition Pathway

Figure 2: Mechanism of action showing the interception of the Arachidonic Acid cascade by the oxazole inhibitor.

Data Interpretation & Expected Outcomes[2]

The following table summarizes the expected activity ranges based on Structure-Activity Relationship (SAR) data from analogous benzoyloxazole derivatives.

| Assay | Metric | Potent Activity | Moderate Activity | Inactive |

| Antimicrobial (S. aureus) | MIC ( | < 8 | 16 – 64 | > 128 |

| Antimicrobial (E. coli) | MIC ( | < 16 | 32 – 128 | > 256 |

| COX-2 Inhibition | < 5 | 5 – 50 | > 100 | |

| Cytotoxicity (MTT) | > 100 (Safe) | 20 – 100 | < 20 (Toxic) |

Technical Note on False Positives:

If the compound shows high activity in both antimicrobial and anti-inflammatory assays but also high cytotoxicity (

References

-

Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Ozgen, S. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 466–472.[1]

-

Shakya, A. K., et al. (2019). Synthesis and Biological Evaluation of Benzoxazole Derivatives as Potential Anti-Inflammatory Agents.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

- Context: Establishes the COX-2 inhibitory potential of benzoxazole scaffolds.

-

(Representative link for class activity)

-

Priyanka, et al. (2024).[2] A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.[2]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

Sources

In Vitro Activity of Novel Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the in vitro biological activities of novel oxazole derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The oxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[3] This document will delve into the significant anticancer and antimicrobial potential of these compounds, supported by detailed experimental protocols and data interpretation.

Anticancer Activity of Oxazole Derivatives: Mechanisms and Evaluation

Novel oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of key cellular targets crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

Research has demonstrated that oxazole derivatives can induce apoptosis and inhibit tumor growth through various pathways.[6] Key molecular targets include:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3, a key protein in signaling pathways that promote tumor growth and survival.[4][6]

-

Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]

-

DNA Topoisomerases: Interference with the function of these essential enzymes, which are critical for DNA replication and repair, leading to DNA damage and cell death.[4][6]

-

Protein Kinases: Inhibition of various protein kinases that are often dysregulated in cancer and play a central role in signaling pathways controlling cell growth and proliferation.[4][6]

The structural diversity of oxazole derivatives allows for the fine-tuning of their activity against these and other targets, with many compounds demonstrating IC50 values in the nanomolar range.[4][6]

In Vitro Cytotoxicity Assessment: The MTT Assay

A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability and proliferation.[7] The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity [9][10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Add varying concentrations of the novel oxazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation with Compound: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess the cytotoxic effects of the compounds.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9] Visually confirm the formation of a purple precipitate.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Caption: Workflow of the MTT assay for assessing cell viability.

Data Presentation: Anticancer Activity

The results of in vitro cytotoxicity studies are typically summarized in a table format for easy comparison of the potency of different derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| OX-1 | MCF-7 (Breast) | 0.85 | Doxorubicin | 0.5 |

| OX-2 | HepG2 (Liver) | 1.2 | 5-Fluorouracil | 4.5 |

| OX-3 | A549 (Lung) | 0.52 | Cisplatin | 2.1 |

| OX-4 | Daudi (Lymphoma) | 0.3 | Doxorubicin | 0.4 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Antimicrobial Activity of Oxazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[11] Oxazole derivatives have demonstrated considerable potential as antibacterial and antifungal agents.[1][12]

Evaluation of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

A key parameter for quantifying the in vitro activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a widely used and standardized technique for determining MIC values.[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination [15][17]

-

Compound Preparation: Prepare a series of two-fold dilutions of the novel oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic should also be tested as a reference standard.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Antimicrobial Activity

The antimicrobial activities of novel oxazole derivatives are typically presented in a table, allowing for a clear comparison of their efficacy against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| OX-A | S. aureus (MRSA) | 4 | C. albicans | 8 |

| OX-B | E. coli | 8 | A. niger | 16 |

| OX-C | P. aeruginosa | 16 | C. albicans | 4 |

| OX-D | B. subtilis | 2 | A. niger | 8 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Other Reported Biological Activities

Beyond their potent anticancer and antimicrobial effects, various oxazole derivatives have been investigated for other therapeutic applications. These include:

-

Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging assays.[19][20]

-

Antidiabetic Activity: Certain oxazole derivatives have exhibited hypoglycemic effects in vitro, for instance, by enhancing glucose consumption in HepG2 cells.[21]

-

T-type Calcium Channel Blockers: Specific series of oxazoles have been designed and evaluated as blockers of T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[22]

Conclusion and Future Directions

The oxazole scaffold represents a highly versatile and valuable core for the development of novel therapeutic agents. The extensive body of research on their in vitro activities highlights their significant potential in oncology and infectious diseases. The ability to readily synthesize a wide range of derivatives allows for systematic structure-activity relationship (SAR) studies, paving the way for the rational design of more potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic properties of promising lead compounds to enhance their in vivo efficacy and safety profiles, ultimately translating these in vitro findings into clinically successful therapeutics.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link][4][5]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (2022). ResearchGate. Available at: [Link][6]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. Available at: [Link][1]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. (2023). ResearchGate. Available at: [Link][19]

-

Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). PubMed. Available at: [Link][22]

-

Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link][20]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Available at: [Link][11]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. Available at: [Link][2]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC. (2019). National Center for Biotechnology Information. Available at: [Link][3]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Available at: [Link][12]

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2022). PubMed. Available at: [Link][21]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. (2017). National Center for Biotechnology Information. Available at: [Link][15]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). National Center for Biotechnology Information. Available at: [Link][16]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Available at: [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. Available at: [Link][13]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. Available at: [Link][10]

-

1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews. Available at: [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available at: [Link][18]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link][7]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]

-

MTT assay to evaluate the cytotoxic potential of a drug. (2017). ResearchGate. Available at: [Link][8]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available at: [Link][14]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. iajps.com [iajps.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. emerypharma.com [emerypharma.com]

- 19. researchgate.net [researchgate.net]

- 20. ijpbs.com [ijpbs.com]

- 21. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Butoxybenzoyl Scaffolds: A Technical Guide to Unlocking Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The butoxybenzoyl moiety, a substructure characterized by a butoxy group attached to a benzoyl ring system, is emerging as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its lipophilicity and potential for specific molecular interactions, have positioned it as a valuable building block in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of butoxybenzoyl-containing compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references, offering a practical roadmap for researchers in the field.

The Butoxybenzoyl Core: A Gateway to Therapeutic Innovation

The incorporation of a butoxy group onto a benzoyl scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The four-carbon alkyl chain of the butoxy group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the flexibility of the butyl chain allows for optimal positioning within the binding pockets of biological targets, potentially leading to increased potency and selectivity. While not as extensively explored as other pharmacophores, recent studies on related alkoxybenzoyl derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and inflammatory diseases. This guide will focus on the emerging evidence supporting the development of butoxybenzoyl compounds as a distinct and promising class of therapeutics.

Synthetic Strategies: Building the Butoxybenzoyl Arsenal

The synthesis of butoxybenzoyl derivatives is typically achieved through well-established organic chemistry reactions. The general approach involves the preparation of a reactive 4-butoxybenzoyl intermediate, which is then coupled with a variety of amine-containing or other nucleophilic scaffolds to generate a library of diverse compounds.

Preparation of 4-Butoxybenzoyl Chloride: A Key Intermediate

A common and efficient method for the synthesis of butoxybenzoyl compounds begins with the preparation of 4-butoxybenzoyl chloride from 4-butoxybenzoic acid.

Experimental Protocol: Synthesis of 4-Butoxybenzoyl Chloride

-

Materials: 4-Butoxybenzoic acid, thionyl chloride (SOCl₂), dry toluene, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-butoxybenzoic acid (1 equivalent) in dry toluene.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 4-butoxybenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

-

Amide Coupling: Diversification of the Butoxybenzoyl Scaffold

The generated 4-butoxybenzoyl chloride is a versatile intermediate for the synthesis of a wide array of N-substituted butoxybenzamides.

Experimental Protocol: General Synthesis of N-Aryl-4-butoxybenzamides

-

Materials: 4-Butoxybenzoyl chloride, substituted aniline (1 equivalent), dry dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or pyridine (as a base, 1.2 equivalents), magnetic stirrer, ice bath, separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, silica gel for column chromatography.

-

Procedure:

-

Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-butoxybenzoyl chloride (1.1 equivalents) in dry DCM to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-butoxybenzamide.

-

Diagram of the General Synthetic Workflow

Caption: General synthetic workflow for butoxybenzoyl derivatives.

Therapeutic Potential and Mechanisms of Action

Derivatives incorporating the butoxybenzoyl moiety have shown promise in several therapeutic areas, with anticancer and anti-inflammatory activities being the most prominent.

Anticancer Activity

Recent research has highlighted the potential of alkoxybenzoyl compounds as anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range.[1] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1] While direct evidence for butoxybenzoyl derivatives is still emerging, the structural similarity suggests a comparable mechanism of action.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity

The butoxybenzoyl scaffold has also been incorporated into molecules with significant anti-inflammatory properties. For example, derivatives of 4-alkoxy benzoxazolone have been synthesized and shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] The mechanism of action for some of these compounds involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials: Butoxybenzoyl test compounds, lipopolysaccharide (LPS), Griess reagent, cell culture medium (e.g., DMEM), 96-well plates, incubator (37°C, 5% CO₂), microplate reader.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the butoxybenzoyl compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Data Presentation: Quantifying Therapeutic Potential

The therapeutic potential of novel compounds is best understood through quantitative data. The following table summarizes the reported biological activities of representative alkoxybenzoyl derivatives, providing a benchmark for the evaluation of new butoxybenzoyl compounds.

| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |

| 4-Methoxybenzoyl-aryl-thiazoles | Melanoma cell line (SK-MEL-5) | 1.5 nM | [1] |

| 4-Methoxybenzoyl-aryl-thiazoles | Prostate cancer cell line (PC-3) | 2.1 nM | [1] |

| 4-Alkoxy benzoxazolone derivatives | NO production in RAW 264.7 cells | IC₅₀ = 17.67 µM | [2] |

| 4-Alkoxy benzoxazolone derivatives | IL-6 production in RAW 264.7 cells | IC₅₀ = 8.61 µM | [2] |

Future Directions and Conclusion

The exploration of butoxybenzoyl compounds as therapeutic agents is still in its nascent stages. However, the promising biological activities of structurally related alkoxybenzoyl derivatives provide a strong rationale for the continued investigation of this chemical space. Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical diversity of butoxybenzoyl compounds by incorporating a wide range of heterocyclic and other pharmacophoric moieties.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Systematically modifying the butoxybenzoyl scaffold to optimize potency, selectivity, and pharmacokinetic properties.

References

-